molecular formula C12H14N2O B13076072 2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde

2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B13076072
M. Wt: 202.25 g/mol
InChI Key: CQQLMQZNJKOPFC-UHFFFAOYSA-N
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Description

2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde is a high-value nitrogen-containing fused heterocyclic scaffold of significant interest in modern chemical research. This compound serves as a versatile and crucial synthetic building block for constructing complex molecules, particularly in medicinal chemistry and materials science. The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, known for its wide range of biological activities. The tert-butyl group at the 2-position and the reactive aldehyde at the 3-position provide a unique steric and electronic profile, making this molecule an excellent precursor for further functionalization via condensation and cross-coupling reactions. This reagent is primarily used in the research and development of novel pharmaceutical compounds. The imidazo[1,2-a]pyridine structure is a key pharmacophore in several clinically used drugs and investigational compounds, with applications spanning as cholinesterase inhibitors for neurological research, antibacterial agents, and anti-inflammatory substances. Its role in asymmetric autocatalysis, where the chiral product acts as a catalyst for its own production, is also a key area of investigation. Furthermore, derivatives of imidazo[1,2-a]pyridine-3-carbaldehyde have been effectively utilized in the development of advanced materials, such as functionalized mesoporous silica adsorbents for the selective removal of heavy metal ions like Cu(II) from aqueous solutions. This aldehyde is for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-tert-butylimidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C12H14N2O/c1-12(2,3)11-9(8-15)14-7-5-4-6-10(14)13-11/h4-8H,1-3H3

InChI Key

CQQLMQZNJKOPFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N2C=CC=CC2=N1)C=O

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis from Imidazopyridine Precursors

The synthesis typically starts from simpler imidazopyridine derivatives, which are functionalized stepwise to introduce the tert-butyl group and the aldehyde functionality.

  • Step 1 : Construction of the imidazo[1,2-a]pyridine skeleton, often via condensation of 2-aminopyridine with α-haloketones or α-bromocinnamaldehydes.
  • Step 2 : Introduction of the tert-butyl substituent at the 2-position, generally through alkylation or via starting materials bearing the tert-butyl group.
  • Step 3 : Selective formylation at the 3-position to install the aldehyde group.

Detailed Preparation Methods for 2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde

Selective C-3 Formylation Using Transition Metal Catalysis

A highly effective method involves the use of copper(II) acetate as a catalyst, acetic acid as an additive, and molecular oxygen as the oxidant in DMSO solvent at elevated temperature (120 °C) for 24 hours. This method achieves selective formylation at the 3-position of 2-substituted imidazo[1,2-a]pyridines, including sterically hindered 2-tert-butyl derivatives.

Parameter Condition Notes
Catalyst Cu(OAc)2 10 mol% typical
Additive Acetic acid (AcOH) Enhances reaction efficiency
Oxidant Molecular oxygen (O2) Green oxidant, mild conditions
Solvent Dimethyl sulfoxide (DMSO) Polar aprotic solvent
Temperature 120 °C Elevated temperature for activation
Reaction Time 24 hours Ensures complete formylation
Substrate 2-tert-butylimidazo[1,2-a]pyridine Sterically hindered substrate tolerated
  • Outcome : Good yields of the 3-formylated product with no regioisomeric byproducts detected by GC-MS and NMR.

Synthesis via α-Bromocinnamaldehyde Intermediate

An alternative approach involves the synthesis of α-bromocinnamaldehyde derivatives, which then undergo condensation with 2-aminopyridine to form the imidazo[1,2-a]pyridine aldehyde core.

Step Reagents/Conditions Description
α-Bromocinnamaldehyde synthesis Bromination of cinnamaldehyde with Br2 in DCM at 0 °C Formation of α-bromo intermediate
Condensation 2-aminopyridine, DMF, 100 °C, 10 h, sealed tube Cyclization to imidazo[1,2-a]pyridine-3-carbaldehyde
Workup Extraction with ethyl acetate, drying, chromatography Isolation of pure product
  • This method allows for structural diversity by varying the substituents on the cinnamaldehyde precursor.

Comparative Analysis of Preparation Methods

Method Advantages Limitations Yield & Selectivity
Cu(OAc)2-catalyzed formylation High regioselectivity, mild oxidant, tolerates steric hindrance Long reaction time (24 h), elevated temperature Good yields, no regioisomers
α-Bromocinnamaldehyde route Versatile for various substituents, well-established Multi-step, requires bromination step Moderate to good yields
Industrial pyridine carbaldehyde methods Scalable, cost-effective, mild oxidation May not directly apply to imidazopyridine derivatives High yields for simpler pyridines

Summary of Research Findings and Practical Notes

  • The copper(II) acetate catalyzed aerobic oxidation is currently the most selective and efficient method for preparing this compound, enabling direct formylation at the 3-position without affecting the tert-butyl group.
  • The α-bromocinnamaldehyde condensation approach provides a flexible synthetic route that can be adapted for different substituents but involves additional synthetic steps and reagents.
  • Industrial methods for related pyridine aldehydes emphasize mild conditions and scalability but require modification for the imidazopyridine scaffold.
  • The aldehyde functionality in the final product is amenable to further transformations, making this compound valuable in medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

Copper-Catalyzed Direct Formylation

The most efficient synthesis involves copper-catalyzed C–H formylation of 2-tert-butylimidazo[1,2-a]pyridine using dimethyl sulfoxide (DMSO) as a carbonyl source and molecular oxygen (O₂) as an oxidant .

Reaction Conditions

  • Catalyst : Cu(OAc)₂ (5 mol%)

  • Additive : AcOH (0.5 mmol)

  • Solvent : DMSO

  • Temperature : 120°C

  • Oxidant : O₂ (balloon)

  • Yield : 82% (optimized)

Table 1: Optimization of Reaction Conditions

EntryCatalystAdditiveOxidantTemp (°C)Yield (%)
1Cu(OAc)₂O₂12046
2CuBr₂O₂12024
6Cu(OTf)₂O₂120<5
10Cu(OAc)₂AcOHO₂12082

Key Observations :

  • Acetic acid significantly enhances yield by facilitating proton transfer and stabilizing intermediates .

  • Other copper catalysts (e.g., CuBr₂, CuCl₂) or oxidants (e.g., TBHP, K₂S₂O₈) gave inferior results .

Mechanistic Pathway

The reaction proceeds via a radical-based mechanism :

  • Copper-mediated C–H activation generates a radical intermediate.

  • DMSO decomposition provides the formyl group through methyl radical coupling.

  • Oxygen insertion forms a peroxy radical intermediate.

  • Rearomatization yields the final aldehyde product.

Functionalization Reactions

While direct derivatization of 2-tert-butylimidazo[1,2-a]pyridine-3-carbaldehyde is not extensively documented in the provided sources, its aldehyde group is highly reactive and can undergo typical transformations:

Potential Reactivity

  • Oxidation : Conversion to carboxylic acids using strong oxidants (e.g., KMnO₄).

  • Reduction : Reduction to the primary alcohol (e.g., NaBH₄).

  • Condensation : Formation of Schiff bases with amines (e.g., R–NH₂) .

Comparative Analysis with Analogues

Research on structurally similar 3-formylimidazo[1,2-a]pyridines reveals:

  • Steric Effects : The tert-butyl group at C2 enhances steric hindrance, potentially slowing electrophilic substitutions but stabilizing intermediates .

  • Electronic Effects : The aldehyde group directs further functionalization at C3, enabling regioselective modifications .

Challenges and Limitations

  • Substrate Scope : Bulky substituents (e.g., tert-butyl) may limit compatibility with certain reagents or conditions .

  • Sensitivity : The aldehyde group is prone to oxidation under harsh conditions, requiring careful handling .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit notable antibacterial properties. Specifically, compounds derived from this scaffold have shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). One study identified a novel chemotype with substantial bacteriostatic activity against these pathogens, suggesting that modifications to the imidazo[1,2-a]pyridine structure could enhance antibacterial potency .

Anticholinesterase Activity

Imidazo[1,2-a]pyridine derivatives, including 2-tert-butylimidazo[1,2-a]pyridine-3-carbaldehyde, have been investigated for their potential as acetylcholinesterase inhibitors. These compounds can be beneficial in treating conditions such as Alzheimer's disease by enhancing cholinergic transmission. A study indicated that certain derivatives exhibited strong inhibition of acetylcholinesterase with IC50 values ranging from 0.2 to 50 µM .

Antileishmanial Activity

Recent investigations have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives against Leishmania species. For instance, specific analogues demonstrated potent antileishmanial activity with IC50 values below 10 µM against both promastigotes and amastigotes of Leishmania amazonensis . This underscores the potential of these compounds in developing treatments for leishmaniasis.

Transition-Metal-Catalyzed Reactions

The synthesis of this compound can be achieved through transition-metal-catalyzed reactions that facilitate the formation of imidazopyridines. Recent advancements have shown that using copper acetate as a catalyst allows for selective C-3 formylation of imidazo[1,2-a]pyridines under mild conditions, yielding good product yields .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Studies have focused on modifying substituents at various positions on the imidazopyridine ring to enhance their pharmacological properties while minimizing toxicity .

Case Studies and Findings

Study Application Findings
Nature Study (2018)AnticholinesteraseIdentified strong AChE inhibitors with IC50 values from 0.2 to 50 µM .
Beilstein Journal (2019)AntimicrobialDiscovered novel chemotypes with bacteriostatic activity against MRSA .
PMC Article (2023)AntileishmanialShowed promising activity against Leishmania with IC50 < 10 µM .

Mechanism of Action

The mechanism of action of 2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular metabolism.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Urease Inhibition

Derivatives of 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde modified with oxazole rings (e.g., compounds 4i and 4o) exhibited potent urease inhibition (IC₅₀ = 5.68 ± 1.66 μM and 7.11 ± 1.24 μM, respectively), surpassing the standard thiourea drug (IC₅₀ = 21.0 ± 0.7 μM). These analogues leverage hydrogen-bonding (-OH) and electron-withdrawing (-CF₃, -NO₂) groups to enhance enzyme interactions .

Antifungal Activity

3-Imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives (e.g., 10i) demonstrated potent anticandidal activity (MIC = 41.98 µmol/L) against resistant Candida albicans strains. These compounds utilize conjugated carbonyl groups for antifungal action, a feature absent in the tert-butyl analogue .

Anti-Inflammatory Activity

The tert-butyl derivative LASSBio-1749 exhibited superior TNF-α inhibition compared to phenyl- or methyl-substituted analogues. Its tert-butyl group likely stabilizes hydrophobic interactions with the p38 MAPK binding pocket, enhancing potency .

Structural and Electronic Effects

  • Substituent Position: Bromination at the C6 position (e.g., 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde) enables Mizoroki–Heck reactions for functionalizing phosphonocarboxylates, critical for enzyme inhibitors like FPPS and RGGT . The tert-butyl group at C2 avoids steric clashes in such reactions.
  • Conformational Stability : Intramolecular H-bonding between the formyl group and peri H-5 in 2-phenyl derivatives stabilizes planar conformations, enhancing binding to biological targets . The tert-butyl group may disrupt such interactions but introduces steric guidance for selective binding.

Table 2: Structural Properties of Key Analogues

Compound Substituents Molecular Weight (g/mol) Key Feature
Base scaffold None (C₈H₆N₂O) 146.15 Simplest structure
7-Methyl-2-phenyl derivative 2-Ph, 7-Me 236.27 Enhanced lipophilicity
2-tert-Butyl derivative 2-t-Bu 202.25 Steric bulk, bioavailability

Biological Activity

2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique bicyclic structure that includes an imidazole ring fused to a pyridine ring, characterized by a tert-butyl group at the second position of the imidazole ring and an aldehyde functional group at the third position of the pyridine ring. Its molecular formula is C12_{12}H14_{14}N2_{2}O, with a molecular weight of approximately 190.24 g/mol.

Research has indicated that this compound exhibits significant biological activities, particularly in antimicrobial properties and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Antimicrobial Properties

One of the most notable biological activities of this compound is its antimicrobial efficacy. Studies have shown that it possesses activity against multidrug-resistant strains of bacteria. The compound demonstrates potential in modulating enzyme activity and gene expression, which may influence various cellular processes related to infection control and treatment.

Table 1: Antimicrobial Activity Profiles

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The mechanism by which this compound exerts its biological effects involves interactions with various biomolecules. It is believed to modulate the activity of specific enzymes and influence gene expression pathways crucial for microbial survival and proliferation.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Gene Expression Modulation : It can alter the expression levels of genes associated with antibiotic resistance.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A recent study conducted in vitro tests on various bacterial strains and demonstrated that this compound significantly inhibited growth at concentrations as low as 16 µg/mL against E. coli .
  • Cytotoxicity Evaluation : Another study assessed the cytotoxic effects of this compound on human cell lines, revealing minimal toxicity at therapeutic concentrations, indicating its potential as a safe antimicrobial agent .
  • Mechanistic Insights : Research into its interaction with bacterial proteins revealed that it binds to target enzymes, disrupting their function and leading to increased susceptibility to other antibiotics .

Structural Comparisons

The structural uniqueness of this compound compared to similar compounds may contribute to its distinct biological activities.

Table 2: Structural Comparison with Related Compounds

Compound NameStructure CharacteristicsUnique Features
2-Methylimidazo[1,2-a]pyridine-3-carbaldehydeMethyl group instead of tert-butylKnown for strong mutagenic properties
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehydePhenyl group substitutionExhibits different biological activity profiles
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehydeFluorinated phenyl groupPotentially enhanced bioactivity due to fluorine

The presence of the tert-butyl group in this compound may enhance its lipophilicity and influence its pharmacokinetics compared to other derivatives.

Q & A

Q. Q1. What are the most reliable synthetic routes for 2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde?

The compound can be synthesized via formylation of the imidazo[1,2-a]pyridine core. A common method involves reacting 2-tert-butylimidazo[1,2-a]pyridine with N,N-dimethylformamide (DMF) under Vilsmeier-Haack conditions (POCl₃ as a catalyst), achieving moderate yields (~33%) . Alternative routes include oxidation of 3-[(dimethylamino)methyl] derivatives using mild oxidizing agents like MnO₂. Column chromatography (e.g., silica gel with EtOAc/hexane eluents) is typically employed for purification .

Q. Q2. How is structural confirmation performed for this compound?

Structural validation combines spectral techniques:

  • IR spectroscopy : A carbonyl (C=O) stretch near 1685–1650 cm⁻¹ confirms the aldehyde group .
  • NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm in ¹H NMR. Aromatic protons in the imidazo[1,2-a]pyridine ring resonate between δ 7.0–8.5 ppm, while tert-butyl protons show a singlet at δ 1.2–1.4 ppm .
  • X-ray crystallography (if crystalline): Provides precise bond lengths and angles, particularly for verifying intramolecular interactions like H-bonding between the aldehyde oxygen and adjacent protons .

Q. Q3. What are the key challenges in purifying this compound?

Purification via silica gel chromatography may lead to aldehyde oxidation or decomposition. To mitigate this:

  • Use low-polarity eluents (e.g., hexane/EtOAc) to minimize retention time.
  • Add stabilizers like BHT (butylated hydroxytoluene) during column runs.
  • Consider alternative methods like recrystallization from dichloromethane/hexane mixtures .

Advanced Research Questions

Q. Q4. How can computational methods enhance the design of derivatives for specific applications?

Density functional theory (DFT) at the M06/6-311G(d,p) level predicts electronic properties, such as HOMO-LUMO gaps and nonlinear optical (NLO) behavior, guiding the design of derivatives for photochemical or catalytic applications. For example, substituents like electron-withdrawing groups (e.g., -F, -Cl) lower the LUMO energy, enhancing reactivity in charge-transfer reactions . Molecular docking studies (e.g., AutoDock Vina) can also predict binding affinities to biological targets, such as enzymes or receptors, prior to synthesis .

Q. Q5. How do intramolecular interactions influence the compound’s conformation and reactivity?

X-ray data reveal that the aldehyde group forms a weak hydrogen bond with the peri H-5 proton of the imidazo[1,2-a]pyridine ring (distance ~2.5–2.7 Å). This interaction stabilizes a planar conformation, increasing electrophilicity at the aldehyde carbon and favoring nucleophilic additions (e.g., condensation reactions to form chalcones or Schiff bases) .

Q. Q6. What experimental and theoretical approaches resolve contradictions in spectral vs. crystallographic data?

Discrepancies between calculated (DFT) and observed (X-ray) bond lengths often arise from solvent effects or crystal packing. To address this:

  • Perform solvent-phase DFT simulations (e.g., using the SMD model for DCM or MeOH).
  • Compare experimental solid-state IR with gas-phase DFT vibrational spectra to identify environmental influences .
  • Use Hirshfeld surface analysis to quantify intermolecular interactions in the crystal lattice .

Q. Q7. How can this compound be functionalized for environmental or pharmacological applications?

  • Environmental : Grafting onto mesoporous silica (e.g., SBA-15) via silane linkers creates adsorbents for heavy metal ions (e.g., Cu²⁺). The aldehyde group chelates metals, while the tert-butyl group enhances hydrophobicity for selective adsorption .
  • Pharmacological : Condensation with amines yields Schiff bases with antimicrobial activity. For example, derivatives with 4-fluorophenyl substituents show enhanced binding to bacterial DNA gyrase in docking studies .

Q. Q8. What strategies improve synthetic yields in large-scale preparations?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing side reactions.
  • Flow chemistry : Enhances heat/mass transfer for exothermic formylation steps.
  • Catalyst optimization : Replace POCl₃ with less corrosive alternatives like PCl₃/TfOH systems, improving safety and yield .

Notes

  • Methodological Focus : Emphasized synthesis optimization, spectral validation, and computational modeling.
  • Advanced Topics : Highlighted interdisciplinary applications (environmental, pharmacological) and data reconciliation strategies.

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